molecular formula C10H21NO3 B14267002 1,4,8-Trioxa-11-azacyclotetradecane CAS No. 134531-86-5

1,4,8-Trioxa-11-azacyclotetradecane

Cat. No.: B14267002
CAS No.: 134531-86-5
M. Wt: 203.28 g/mol
InChI Key: JNHOAWLLKQWDKJ-UHFFFAOYSA-N
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Description

1,4,8-Trioxa-11-azacyclotetradecane is a 14-membered macrocyclic compound containing three oxygen (oxa) atoms and one nitrogen (aza) atom within its ring structure. The compound’s oxygen atoms enhance its ability to interact with polar molecules, while the nitrogen atom provides a site for protonation or metal coordination, enabling diverse reactivity . Its synthesis typically involves cyclization reactions with tailored precursors, though detailed protocols remain less documented compared to structurally related compounds .

Properties

CAS No.

134531-86-5

Molecular Formula

C10H21NO3

Molecular Weight

203.28 g/mol

IUPAC Name

1,4,8-trioxa-11-azacyclotetradecane

InChI

InChI=1S/C10H21NO3/c1-3-11-4-8-12-6-2-7-14-10-9-13-5-1/h11H,1-10H2

InChI Key

JNHOAWLLKQWDKJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCOCCCOCCOC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,8-Trioxa-11-azacyclotetradecane typically involves the cyclization of linear precursors containing nitrogen and oxygen atoms. One common method involves the reaction of 1,2-bis(3-aminopropylamino)ethane with 1,2-dibromoethane in the presence of a base such as potassium hydroxide. The reaction is carried out under nitrogen atmosphere to prevent oxidation, and the product is purified by recrystallization from solvents like toluene and petroleum ether .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified using techniques such as distillation and crystallization to achieve high purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1,4,8-Trioxa-11-azacyclotetradecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,4,8-Trioxa-11-azacyclotetradecane involves its ability to form stable complexes with metal ions. The nitrogen and oxygen atoms in the macrocycle coordinate with metal ions, forming a stable chelate complex. This complexation can influence the reactivity and stability of the metal ion, making it useful in various catalytic and industrial applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1,4,8-Trioxa-11-azacyclotetradecane can be contextualized against related macrocyclic and polyazacyclic compounds. Below is a detailed analysis:

Structural Analogues

Compound Name Structural Differences Key Properties/Applications References
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane Replaces oxa groups with additional nitrogen atoms; methyl substituents on N atoms. Enhanced metal chelation due to higher nitrogen density; used in catalysis and sensors.
1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane Fewer methyl groups than the tetramethyl variant; simpler alkyl substitution pattern. Reduced steric hindrance improves solubility in polar solvents; studied for drug delivery.
4-Azatricyclo[5.2.2.0²,⁶]undecane derivatives Tricyclic framework with fused rings; lacks oxa groups. Rigid structure enhances thermal stability; explored in polymer additives and agrochemicals.
11-Ethyl-1,8,12-triazatricyclo[7.3.0.0²,⁶]dodeca-9,11-diene Smaller tricyclic system; ethyl substituent on N atom. Exhibits fluorescence properties; limited toxicity data available.

Functional Differences

  • Coordination Chemistry : The presence of oxa groups in this compound reduces its metal-binding selectivity compared to nitrogen-rich analogues like 1,4,8,11-tetraazacyclotetradecane, which preferentially bind transition metals (e.g., Cu²⁺, Ni²⁺) .
  • Solubility : Oxygen atoms improve aqueous solubility relative to fully alkylated tetraazacyclotetradecanes, which are more lipophilic .
  • Toxicity: Limited toxicological data exist for this compound, whereas some tetraazacyclotetradecane derivatives show moderate toxicity due to nitrogen oxide byproducts under oxidative conditions .

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